molecular formula C5H7N3O2S B1296930 3-(5-Amino-1,3,4-thiadiazol-2-yl)propanoic acid CAS No. 66030-27-1

3-(5-Amino-1,3,4-thiadiazol-2-yl)propanoic acid

Cat. No. B1296930
CAS RN: 66030-27-1
M. Wt: 173.2 g/mol
InChI Key: RTWZBJXCDVCSSL-UHFFFAOYSA-N
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Description

“3-(5-Amino-1,3,4-thiadiazol-2-yl)propanoic acid” is a compound with the molecular formula C5H7N3O2S . It is also known by other names such as “3-(5-Amino-[1,3,4]thiadiazol-2-yl)-propionic acid” and has a PubChem CID of 581815 . The compound has a molecular weight of 173.20 g/mol .


Molecular Structure Analysis

The compound has a 5-membered ring system containing a sulfur atom and two nitrogen atoms . The InChI string for the compound is InChI=1S/C5H7N3O2S/c6-5-8-7-3(11-5)1-2-4(9)10/h1-2H2,(H2,6,8)(H,9,10) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 173.20 g/mol and a computed XLogP3-AA of -0.2 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 3 and a topological polar surface area of 117 Ų .

Scientific Research Applications

Heterocyclic Compound Significance

3-(5-Amino-1,3,4-thiadiazol-2-yl)propanoic acid belongs to the class of heterocyclic compounds, which are crucial in medicinal chemistry due to their pharmacological significance. These compounds, including 1,3,4-thiadiazole derivatives, have been recognized for their wide range of biological activities. Research highlights the importance of the 1,3,4-thiadiazole nucleus for its pharmacological potential, contributing to various therapeutic areas such as anti-inflammatory, antimicrobial, anticonvulsant, antidiabetic, antitumor, antiviral activities, and more. The toxophoric N2C2S moiety present in these derivatives is believed to be responsible for their extensive pharmacological activities (P. Mishra, A. Singh, R. Tripathi, & A. Giri, 2015).

Pharmacological Potential of 1,3,4-thiadiazole Derivatives

The 1,3,4-thiadiazole derivatives are acknowledged for their diverse pharmacological properties. They are considered pharmacophore scaffolds due to their chemical versatility and potential for modification, which has identified them as promising candidates for developing new drugs. These derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral effects. The combination of the 1,3,4-thiadiazole or 1,3,4-oxadiazole core with various heterocycles has led to a synergistic effect in many cases, emphasizing the importance of these scaffolds in medicinal chemistry and drug discovery (M. Lelyukh, 2019).

Synthesis and Biological Significance

The synthesis and biological significance of 1,3,4-thiadiazolines and related compounds have been extensively studied, highlighting the importance of these heterocyclic compounds in pharmaceutical research. The variety of synthetic methods for thiadiazolines showcases the interest in exploring their pharmaceutical significance, particularly their activity against different fungal and bacterial strains. This underscores the ongoing efforts to develop new compounds with enhanced biological activities based on the 1,3,4-thiadiazole scaffold (M. Yusuf & P. Jain, 2014).

properties

IUPAC Name

3-(5-amino-1,3,4-thiadiazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c6-5-8-7-3(11-5)1-2-4(9)10/h1-2H2,(H2,6,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWZBJXCDVCSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342440
Record name 3-(5-Amino-1,3,4-thiadiazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Amino-1,3,4-thiadiazol-2-yl)propanoic acid

CAS RN

66030-27-1
Record name 3-(5-Amino-1,3,4-thiadiazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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